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Compound of Interest

Compound Name: PrP (106-126)

Cat. No.: B125502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the study of prion protein fragment

PrP(106-126) aggregates using transmission electron microscopy (TEM). The protocols

detailed below are synthesized from established methodologies in the field, offering a practical

framework for investigating the morphology, aggregation kinetics, and structural characteristics

of these neurotoxic peptides.

Introduction
The synthetic peptide PrP(106-126), corresponding to residues 106-126 of the human prion

protein, is a widely used in vitro model to study the neurotoxic mechanisms associated with

prion diseases.[1][2] This peptide fragment shares several key biophysical properties with the

full-length scrapie isoform of the prion protein (PrPSc), including its propensity to form β-sheet-

rich, insoluble, and protease-resistant amyloid fibrils.[1][2] Transmission electron microscopy is

an indispensable tool for the direct visualization of these aggregates, providing critical insights

into their ultrastructure and the effects of potential therapeutic agents on fibrillogenesis.

Quantitative Data Summary
The morphology of PrP(106-126) aggregates has been characterized in multiple studies,

revealing the formation of distinct fibrillar structures. The quantitative data from these analyses

are summarized below for comparative purposes.
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Parameter Reported Value(s) Reference(s)

Fibril Diameter/Width 6–8 nm [3]

5–7 nm [4]

Fibril Length >100 nm [3]

0.5–1 µm [4]

Fibril Morphology
Straight, untwisted,

unbranched fibrils
[4]

Rods that are bent in many

places, suggesting flexibility
[3]

Aggregate Types
Fibrils, protofibrils, and

spherical oligomers
[5][6]

Experimental Protocols
Protocol 1: Preparation of PrP(106-126) Aggregates
This protocol describes the preparation of PrP(106-126) aggregates for subsequent TEM

analysis.

Materials:

Synthetic PrP(106-126) peptide (e.g., KTNMKHMAGAAAAGAVVGGLG), high purity (>95%)

Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

Sterile microcentrifuge tubes

Incubator or shaking incubator

Procedure:

Peptide Solubilization: Dissolve the synthetic PrP(106-126) peptide in 0.1 M PBS to a final

stock concentration of 1 mM.[7]
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Aggregation Induction: Incubate the peptide solution at 37°C with gentle agitation (e.g.,

shaking) for a specified period to induce fibril formation.[1][8] The incubation time can be

varied to study the kinetics of aggregation (e.g., 0, 24, and 48 hours).[5][9] For studies on

pre-formed fibrils, an overnight incubation is common.[1]

Sample Collection: At designated time points, aliquots of the peptide solution are taken for

TEM analysis.

Protocol 2: Negative Staining for TEM
This protocol outlines the steps for negative staining of PrP(106-126) aggregates, a crucial step

for enhancing contrast and visualizing the fibril morphology.

Materials:

PrP(106-126) aggregate solution (from Protocol 1)

300 mesh carbon/formvar-coated copper grids

Negative stain solution (e.g., 2% uranyl acetate or NanoVan®)

Fine-tipped forceps (EM grade)

Filter paper

Procedure:

Grid Preparation: Place a 300 mesh carbon/formvar-coated grid on a clean, dry surface with

the carbon side facing up. For improved sample adhesion, grids can be glow-discharged

prior to use.

Sample Application: Using a pipette, carefully apply 2-5 µl of the PrP(106-126) aggregate

solution onto the surface of the grid.[1]

Adsorption: Allow the sample to adsorb onto the grid for 1-3 minutes.[1]

Blotting: Using the edge of a piece of filter paper, carefully blot away the excess liquid from

the grid. Be cautious not to touch the grid surface with the filter paper.
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Staining: Immediately apply a drop of the negative stain solution (e.g., 2% uranyl acetate) to

the grid.[1]

Incubation and Blotting: Allow the stain to sit for 8-10 seconds for NanoVan or a similar short

duration for uranyl acetate, then wick away the excess stain with filter paper.[1]

Drying: Allow the grid to air dry completely before loading it into the TEM.

Protocol 3: TEM Imaging and Analysis
This protocol provides a general guideline for imaging and analyzing the stained PrP(106-126)

aggregates.

Equipment:

Transmission Electron Microscope (TEM)

CCD camera for image acquisition

Procedure:

Microscope Setup: Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).

Grid Loading: Carefully load the stained grid into the TEM specimen holder.

Image Acquisition: Scan the grid at low magnification to locate areas with a good distribution

of aggregates. Acquire images at higher magnifications (e.g., 60,000x to 250,000x) to

resolve the fine structure of the fibrils.[4]

Image Analysis: Use appropriate software (e.g., ImageJ) to measure the dimensions of the

fibrils (width and length) from the captured images.

Visualized Workflows and Pathways
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Experimental Workflow for TEM of PrP(106-126) Aggregates
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TEM Analysis

Synthesized PrP(106-126) Peptide

Dissolve in PBS (1 mM)
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Apply 2-5 µl of sample to carbon-coated grid
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Blot excess sample
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Caption: Workflow for TEM analysis of PrP(106-126) aggregates.
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Aggregation Pathway of PrP(106-126)
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Caption: Schematic of PrP(106-126) aggregation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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